1-(4-Nitrobenzyl)-1H-imidazole-5-carbaldehyde
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Overview
Description
1-(4-Nitrobenzyl)-1H-imidazole-5-carbaldehyde is a chemical compound characterized by the presence of an imidazole ring substituted with a 4-nitrobenzyl group and an aldehyde functional group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrobenzyl)-1H-imidazole-5-carbaldehyde typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often involve the use of strong acids or bases, controlled temperatures, and specific catalysts to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance production rates and maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrobenzyl)-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Various nucleophiles under basic or acidic conditions
Major Products:
Oxidation: 1-(4-Nitrobenzyl)-1H-imidazole-5-carboxylic acid.
Reduction: 1-(4-Aminobenzyl)-1H-imidazole-5-carbaldehyde.
Substitution: Depending on the nucleophile, various substituted imidazole derivatives
Scientific Research Applications
1-(4-Nitrobenzyl)-1H-imidazole-5-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Nitrobenzyl)-1H-imidazole-5-carbaldehyde involves its interaction with various molecular targets:
Comparison with Similar Compounds
1-(4-Nitrobenzyl)-1H-1,2,3-triazole: Shares the nitrobenzyl group but has a triazole ring instead of an imidazole ring.
4-Nitrobenzyl chloride: Lacks the imidazole ring and aldehyde group, primarily used in organic synthesis.
4-Nitrobenzyl alcohol: Similar nitrobenzyl group but with an alcohol functional group instead of an aldehyde.
Uniqueness: 1-(4-Nitrobenzyl)-1H-imidazole-5-carbaldehyde is unique due to the combination of its imidazole ring, nitrobenzyl group, and aldehyde functionality. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
85103-02-2 |
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Molecular Formula |
C11H9N3O3 |
Molecular Weight |
231.21 g/mol |
IUPAC Name |
3-[(4-nitrophenyl)methyl]imidazole-4-carbaldehyde |
InChI |
InChI=1S/C11H9N3O3/c15-7-11-5-12-8-13(11)6-9-1-3-10(4-2-9)14(16)17/h1-5,7-8H,6H2 |
InChI Key |
XPSKUOKYICJVPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=C2C=O)[N+](=O)[O-] |
Origin of Product |
United States |
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